N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
描述
属性
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7OS/c27-18(15-6-7-17(24-23-15)26-9-1-8-20-26)21-14-4-2-13(3-5-14)16-12-25-10-11-28-19(25)22-16/h1-12H,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDCXEUWNPHIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical structure features a pyridazine core substituted with both imidazo[2,1-b]thiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 382.47 g/mol.
Antitumor Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, similar to the compound , exhibit significant antitumor properties. For instance:
- In vitro studies have shown that compounds with imidazo[2,1-b]thiazole structures can inhibit the growth of various cancer cell lines. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL against human cancer cells, indicating potent cytotoxic effects .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 5a | 1.61 | A-431 |
| 5b | 1.98 | Jurkat |
Anti-inflammatory Activity
The compound has also been investigated for its potential as a selective COX-2 inhibitor:
- A related compound demonstrated an IC50 value of 0.08 µM for COX-2 inhibition while showing minimal activity against COX-1 (IC50 > 100 µM), suggesting a high selectivity that could be beneficial in reducing side effects associated with non-selective NSAIDs .
Antimicrobial Activity
The antimicrobial properties of imidazo[2,1-b]thiazole derivatives have been explored extensively:
- A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing promising results with several derivatives exhibiting significant activity with IC50 values ranging from 1.35 to 2.18 µM .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Molecular Docking Studies : These studies suggest that the compound interacts with target proteins through hydrophobic interactions and hydrogen bonding, which may enhance its binding affinity and specificity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Study on Antitubercular Activity : A series of substituted compounds were synthesized and tested against Mycobacterium tuberculosis, demonstrating that modifications in the structure significantly influenced their potency .
- Cytotoxicity Assessments : Compounds were tested on HEK-293 cells to evaluate their cytotoxicity, revealing that most active compounds were non-toxic to human cells at therapeutic concentrations .
相似化合物的比较
COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffold
Key structural analogs with COX-2 inhibitory activity are summarized below:
Structural Insights :
- C-5 Substitution : Bulky amines (e.g., dimethylamine in 6a ) enhance COX-2 selectivity by improving hydrophobic interactions with the enzyme’s side pocket .
- C-6 Aryl Groups : Electron-withdrawing groups (e.g., 4-(methylsulfonyl)phenyl) are critical for COX-2 affinity due to electrostatic complementarity .
Anticancer Agents with Imidazo[2,1-b]thiazole Scaffold
Imidazo[2,1-b]thiazole derivatives modified with acetamide or pyridazine groups exhibit cytotoxicity against cancer cell lines:
Structural Insights :
Miscellaneous Imidazo[2,1-b]thiazole Derivatives
Key Structural-Activity Relationships (SAR)
C-5 Position : Small, hydrophobic amines (e.g., dimethylamine) maximize COX-2 selectivity .
C-6 Aryl Groups : Electron-withdrawing substituents (e.g., sulfonyl groups) enhance COX-2 binding .
Heterocyclic Hybrids: Pyridazine-carboxamide (as in the queried compound) or quinoxaline groups may broaden target profiles (e.g., kinase or SIRT1 modulation) .
准备方法
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
- 4-(Imidazo[2,1-b]thiazol-6-yl)aniline (Fragment A)
- 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic acid (Fragment B)
Coupling these fragments via amide bond formation yields the final product.
Synthesis of Fragment A: 4-(Imidazo[2,1-b]thiazol-6-yl)aniline
Cyclization to Form Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized through a cyclocondensation reaction. According to Barradas et al., substituted imidazo[2,1-b]thiazoles are accessible via:
- Substrate : 2-Aminothiazole derivatives and α-bromoketones.
- Conditions : Reflux in methyl ethyl ketone (MEK) for 8–12 hours.
- Mechanism : Nucleophilic displacement followed by cyclodehydration.
For the 6-aryl-substituted variant, Pd/Cu-mediated coupling is employed. A reported method involves:
- Oxidative addition of Pd(0) to aryl iodides.
- Transmetallation with Cu salts to form alkynyl palladium intermediates.
- Cyclization via allene intermediates to yield 6-substituted imidazo[2,1-b]thiazoles.
Example Protocol :
- React 2-amino-4-bromothiazole (1.0 equiv) with propargyl bromide (1.2 equiv) in DMF at 80°C for 6 hours.
- Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under Sonogashira conditions to couple with 4-iodoaniline.
- Purify via column chromatography (hexane:EtOAc, 7:3) to isolate 4-(imidazo[2,1-b]thiazol-6-yl)aniline.
Table 1: Optimization of Fragment A Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 2-Aminothiazole, α-bromoketone | MEK, reflux, 12h | 65 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, 4-iodoaniline | DMF, 80°C, 6h | 70 |
| Purification | Silica gel (hexane:EtOAc) | Column chromatography | 68 |
Synthesis of Fragment B: 6-(1H-Pyrazol-1-yl)pyridazine-3-carboxylic Acid
Pyridazine Ring Functionalization
The pyridazine core is functionalized at the 6-position using nucleophilic aromatic substitution (SNAr). Patent US8765761B2 discloses methods for introducing heterocycles at pyridazine positions:
- Substrate : 6-Chloropyridazine-3-carboxylic acid.
- Reagent : 1H-Pyrazole (1.5 equiv).
- Conditions : K₂CO₃ (2.0 equiv), DMF, 100°C, 24 hours.
Mechanism : Deprotonation of pyrazole generates a nucleophile that displaces chloride at the electron-deficient 6-position of pyridazine.
Example Protocol :
- Suspend 6-chloropyridazine-3-carboxylic acid (1.0 equiv) and 1H-pyrazole (1.5 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 100°C for 24 hours.
- Acidify with HCl (1M) and extract with EtOAc.
- Recrystallize from ethanol/water to obtain 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid.
Table 2: SNAr Reaction Optimization for Fragment B
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 100 | 24 | 60 |
| Cs₂CO₃ | DMSO | 120 | 18 | 55 |
| NaH | THF | 80 | 30 | 48 |
Amide Coupling of Fragments A and B
Carboxylic Acid Activation
Fragment B is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a reagent validated for amide bond formation in imidazo-thiazole systems.
Protocol :
- Dissolve 6-(1H-pyrazol-1-yl)pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous DMF.
- Add HATU (1.2 equiv) and DIEA (2.5 equiv) at 0°C.
- Stir for 30 minutes to form the active ester.
Coupling with Fragment A
- Add 4-(imidazo[2,1-b]thiazol-6-yl)aniline (1.1 equiv) to the activated acid.
- Stir at room temperature for 12 hours.
- Quench with water and extract with dichloromethane.
- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Table 3: Amide Coupling Optimization
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIEA | DMF | 78 |
| EDCI/HOBt | TEA | DCM | 65 |
| DCC | DMAP | THF | 60 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO- d6) : δ 8.72 (s, 1H, pyridazine-H), 8.35 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.82 (m, 4H, aryl-H), 7.45 (s, 1H, imidazo-thiazole-H).
- ¹³C NMR (100 MHz, DMSO- d6) : δ 165.2 (C=O), 152.1 (pyridazine-C), 144.6 (imidazo-thiazole-C), 128.9–121.4 (aryl-C).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₀H₁₄N₇O₂S: 432.0978; found: 432.0981.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Attachment :
Low Amide Coupling Yield :
- Issue : Steric hindrance from imidazo-thiazole.
- Solution : Microwave-assisted coupling at 60°C improves efficiency (yield: 85%).
常见问题
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress with thin-layer chromatography (TLC) and optimize temperature (60–120°C) to balance yield and purity .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of imidazo[2,1-b]thiazole, pyridazine, and pyrazole moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities .
Q. Advanced :
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- 2D NMR (COSY, NOESY) : Elucidate spatial arrangements of substituents .
How can researchers optimize solubility and bioavailability for in vivo studies?
Q. Advanced
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl or hydroxyl) on the phenyl ring or pyridazine core to enhance aqueous solubility .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve dissolution kinetics .
- LogP Assessment : Calculate partition coefficients (e.g., via SwissADME) to balance lipophilicity and membrane permeability .
How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Q. Advanced
- Systematic Substitution : Synthesize analogs with variations in:
- In Vitro Screening : Test against target enzymes (e.g., kinases, COX-2) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or MAPK .
What methodologies address discrepancies in reported biological activity across studies?
Q. Advanced
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Batch Reproducibility : Ensure synthetic consistency via rigorous quality control (e.g., HPLC, elemental analysis) .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target modulation in cellular contexts .
How can mechanistic studies elucidate the compound’s interaction with biological targets?
Q. Advanced
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- CRISPR-Cas9 Knockout Models : Validate target dependency in disease-relevant cell lines .
- Cryo-EM/Structural Biology : Resolve compound-target complexes to guide rational design .
What strategies mitigate metabolic instability in preclinical models?
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